Terbutryn-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbutryn-d9 is a deuterated form of Terbutryn, a triazine herbicide widely used for controlling grasses and broad-leaved weeds. The deuterated version, this compound, is often used in scientific research to study the environmental fate and behavior of Terbutryn due to its stability and distinguishable isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbutryn-d9 involves the incorporation of deuterium atoms into the Terbutryn molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Terbutryn-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Terbutryn-d9 is used extensively in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used to trace the environmental fate and degradation pathways of Terbutryn.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Terbutryn in environmental samples.
Toxicology: Helps in studying the toxicological effects and metabolic pathways of Terbutryn in biological systems.
Agricultural Research: Used to investigate the efficacy and environmental impact of herbicides.
Mechanism of Action
Terbutryn-d9, like Terbutryn, inhibits photosynthesis by blocking the photosystem II complex in plants. This disruption prevents the electron transport chain from functioning properly, leading to the cessation of ATP production and ultimately causing plant death. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with similar applications but different environmental behavior.
Simazine: Used for similar purposes but has a different degradation pathway.
Propazine: Shares structural similarities but differs in its environmental persistence.
Uniqueness of Terbutryn-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations compared to non-deuterated compounds.
Properties
Molecular Formula |
C10H19N5S |
---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI Key |
IROINLKCQGIITA-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.